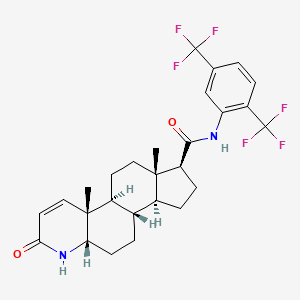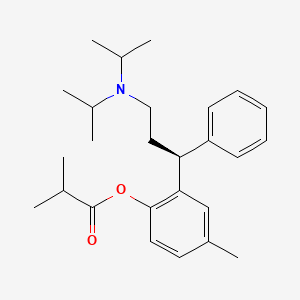
Indoxacarb Impurity 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoxacarb Impurity 1 is a chemical compound related to Indoxacarb, an oxadiazine pesticide widely used for its insecticidal properties. This compound is often encountered as a byproduct or intermediate in the synthesis of Indoxacarb. This compound is significant in the context of quality control and environmental impact assessments of Indoxacarb-based products.
Mechanism of Action
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 1, primarily targets the voltage-dependent sodium channels in the nerve cells of insects . These channels play a crucial role in the propagation of action potentials, which are essential for nerve impulse transmission.
Mode of Action
Indoxacarb interacts with its targets by blocking the neuronal sodium channels . This blockage inhibits the flow of sodium ions, disrupting the normal electrochemical gradient across the nerve cell membranes. As a result, the nerve cells are unable to propagate action potentials, leading to paralysis and eventual death of the insect .
Biochemical Pathways
This disruption can lead to a cascade of effects downstream, ultimately resulting in the paralysis and death of the insect .
Pharmacokinetics
A small amount is also ingested through licking and/or grooming
Result of Action
The primary molecular effect of this compound is the blockage of neuronal sodium channels . On a cellular level, this leads to the disruption of nerve impulse transmission, resulting in the paralysis of the insect. The ultimate result of this action is the death of the insect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, indoxacarb, the parent compound, undergoes rapid decomposition in terrestrial environments through microbial degradation . Furthermore, some insects, such as the oriental tobacco budworm, can develop resistance to indoxacarb when exposed to it . Therefore, the action of this compound may also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Indoxacarb Impurity 1 involves several synthetic steps. One common method includes the reaction of 2-(phenmethyl)-7-chloroindeneo[1,2-e][1,3,4]oxadiazine-2,4a(3H,5H)-dicarboxylic acid 4a-methyl ester (YCW-5) with sodium acetate, a catalyst (palladium on carbon), and a dehalogenation inhibitor in a suitable solvent. The reaction is carried out under hydrogen at normal pressure, with temperatures ranging from 10 to 30 degrees Celsius for 7 to 9 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically filtered to remove the catalyst, and the resulting filtrate is further processed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Indoxacarb Impurity 1 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Indoxacarb Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Indoxacarb formulations.
Biology: Studied for its potential effects on non-target organisms and its role in environmental toxicity.
Medicine: Investigated for its potential pharmacological properties and interactions with biological systems.
Industry: Used in the development and testing of new insecticidal formulations and in the assessment of environmental impact.
Comparison with Similar Compounds
Similar Compounds
Indoxacarb: The parent compound, widely used as an insecticide.
DPX-KN128: The active S-isomer of Indoxacarb.
DPX-JW062: A racemic mixture of Indoxacarb isomers.
Uniqueness
Indoxacarb Impurity 1 is unique in its specific structural and chemical properties, which distinguish it from other related compounds. Its presence as an impurity or intermediate in Indoxacarb synthesis makes it a critical component in quality control and environmental assessments.
Conclusion
This compound is a significant compound in the context of Indoxacarb synthesis and application. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in various fields. Understanding this compound’s properties and behavior is essential for ensuring the safety and efficacy of Indoxacarb-based products.
Properties
CAS No. |
135656-94-9 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.76 |
Appearance |
solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole 4-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-[[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methoxy]-4-oxobut-2-enoic acid](/img/structure/B601959.png)



